molecular formula C6H11NO B167070 6-Methylpiperidin-2-one CAS No. 4775-98-8

6-Methylpiperidin-2-one

Cat. No. B167070
CAS RN: 4775-98-8
M. Wt: 113.16 g/mol
InChI Key: XPMMAKUHNMSONL-UHFFFAOYSA-N
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Description

6-Methylpiperidin-2-one is a chemical compound with the molecular formula C6H11NO . It is used in various fields of research and has been mentioned in several scientific papers .


Molecular Structure Analysis

The molecular structure of 6-Methylpiperidin-2-one consists of a six-membered piperidine ring with a methyl group attached to the 6th carbon and a ketone functional group at the 2nd carbon .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Methylpiperidin-2-one are not detailed in the search results, piperidine derivatives, which include 6-Methylpiperidin-2-one, are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methylpiperidin-2-one include a molecular weight of 113.158 Da, a density of 0.951g/cm3, and a boiling point of 254ºC at 760mmHg .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Chemistry and Pharmacology of Piperidine Alkaloids

    • The group of alkaloids was initially identified from the genus Piper through which a large variety of piperidine molecules have been extracted .
    • The planar structure of this heterocyclic nucleus enables acetamide groups to be added at various ring configurations .
    • Piperidines have gained considerable importance. The broad range of its therapeutic application has paved a way for researchers to implant the nucleus from time to time in diversified pharmacophores and establish new profile .
  • Natural Occurring Piperidine-Based Compounds

    • Piperine (N-acylpiperidine) is a true alkaloid having piperidine moiety, found in plants of Piperaceae family .
    • It shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
    • The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and other conditions .

Safety And Hazards

The safety data sheet for 6-Methylpiperidin-2-one indicates that it may cause burns of eyes, skin, and mucous membranes. It is also flammable, and its containers may explode when heated .

Future Directions

6-Methylpiperidin-2-one is an important compound in the field of drug discovery. It is used in various fields of research and has been mentioned in several scientific papers . Future research may focus on its potential applications in medicine and other fields.

properties

IUPAC Name

6-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMMAKUHNMSONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963927
Record name 6-Methyl-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpiperidin-2-one

CAS RN

4775-98-8
Record name 6-Methyl-2-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4775-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidone, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
S Fréville, P Delbecq, VM Thuy, H Petit, JP Célérier… - Tetrahedron …, 2001 - Elsevier
… prepared from optically pure (6R)-6-methylpiperidin-2-one 2. This method is based on the … prepared from optically pure (6R)-6-methylpiperidin-2-one 2. This method is based on the …
Number of citations: 37 www.sciencedirect.com
S Mor, P Pahal - Chemistry & Biology Interface, 2016 - search.ebscohost.com
Synthesis of some (E)-3-arylidene-6-methylpiperidin-2-ones (6) derived from 2-methylcyclopentanone (1) via thionyl chloride/dry dioxane mediated Beckmann rearrangement in …
Number of citations: 2 search.ebscohost.com
B Chen, Z Xie, F Peng, S Li, J Yang… - Angewandte Chemie …, 2021 - Wiley Online Library
… Herein, we demonstrate the strategy to synthesize 2-methyl piperidine (MP) and 6-methylpiperidin-2-one (MPO) from biomass-derived triacetic acid lactone (TAL) that is produced …
Number of citations: 8 onlinelibrary.wiley.com
H Zhu, Y Geng, S Ding, E Li, L Li… - Journal of Separation …, 2023 - Wiley Online Library
… Finally, eight compounds, including six alkaloids as 6-methylpiperidin-2-one(1), isoplatydesmine(4), berlambine(5), epiberberine(6), palmatine(7), berberine(8) and two phenolic acids …
MN Bobby - Indian Journal of Ecology, 2022 - researchgate.net
… acid, 2 (3H)-Furanone, 5-methyl-, Ethane, 1-chloro-1-fluoro, 5, 6-Dichlorohexene similarly in stem extract Carbonochloridic acid, Furfuryl glycidyl ether, 4-Amino-6-methylpiperidin-2-one…
Number of citations: 3 www.researchgate.net
E Marx, M El Bouz, JP Célérier, G Lhommet - Tetrahedron letters, 1992 - Elsevier
… However, synthesis of Solenopsine A lb via 6-methylpiperidin-2-one 2b (0=2; R != CH$ … repo *ts only a long and uneasy preparation of 6-methylpiperidin-2-one by deracemization of 2-…
Number of citations: 17 www.sciencedirect.com
K Annadi, AGH Wee - The Journal of Organic Chemistry, 2015 - ACS Publications
Approaches toward the syntheses of alkaloids belonging to the 2,6-disubstituted 3-hydroxypiperidine and cis-decahydroquinoline (cis-DHQ) classes of alkaloids are developed, starting …
Number of citations: 16 pubs.acs.org
S Fréville, JP Célérier, VM Thuy, G Lhommet - Tetrahedron: Asymmetry, 1995 - Elsevier
… In fact, 6-methylpiperidin-2-one 2a (Rt=CH3) was first prepared by a very difficult deracemization and subsequent oxidation of 2-methylpiperidine 8, or more recently by chemical …
Number of citations: 51 www.sciencedirect.com
W Ou, GS Lu, D An, F Han… - European Journal of …, 2020 - Wiley Online Library
… The catalytic reductive alkynylations of N-benzyl-6-methylpiperidin-2-one and its 3-benzyloxy derivative resulted in the selective formation of 2,6-trans-disubstituted piperidines that is …
Á Mourelle‐Insua, LA Zampieri… - Advanced Synthesis …, 2018 - Wiley Online Library
… -2-one,7a isopropyl 4-(4-bromophenyl)-5-oxopentanoate into (S)-5-(4-bromophenyl)piperidin-2-one,7c and ethyl 4-acetylbutyrate in both (S)- and (R)-6-methylpiperidin-2-one.7b More …
Number of citations: 40 onlinelibrary.wiley.com

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